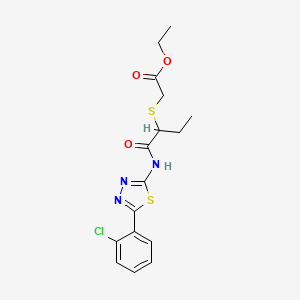

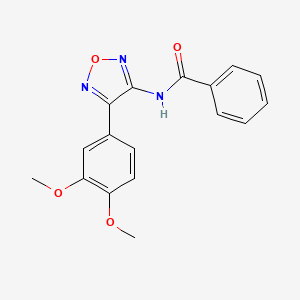

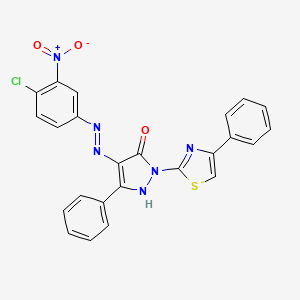

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on metabolism and health. A-769662 has gained attention in the scientific community for its potential as a therapeutic agent for metabolic diseases such as obesity, diabetes, and cancer.

科学的研究の応用

Chemoselective Synthesis

A study detailed the chemoselective acetylation of 2-aminophenol, showcasing a process optimization, mechanism, and kinetics for the synthesis of N-(2-hydroxyphenyl)acetamide derivatives. These derivatives are crucial intermediates in the natural synthesis of antimalarial drugs. The research demonstrated the efficacy of different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction, highlighting a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives

Another investigation synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study synthesized a series of compounds starting from the Leuckart reaction, with certain derivatives showing comparable activities to standard drugs. This suggests the presence of specific substituents like bromo, tert-butyl, and nitro groups enhances biological activity (Rani et al., 2016).

Antioxidant Activities of Phenols

Research into the antioxidant activities of phenols and catechols, including derivatives with tert-butyl groups, measured their hydrogen atom donating activities. The study's findings contribute to understanding the antioxidant potential of such phenolic compounds, with implications for their application in mitigating oxidative stress (Barclay et al., 1999).

Rhodium-Catalyzed Asymmetric Hydrogenation

A particular focus has been on the development of rigid P-chiral phosphine ligands containing tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation. These catalysts facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the chemical utility and application in drug synthesis processes (Imamoto et al., 2012).

特性

IUPAC Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJKJVKOSBFIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2439095.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)